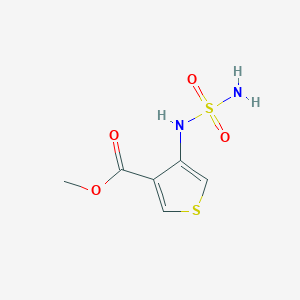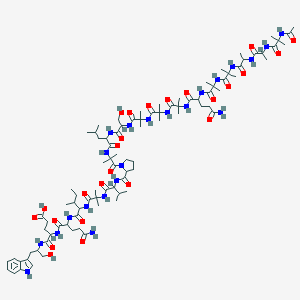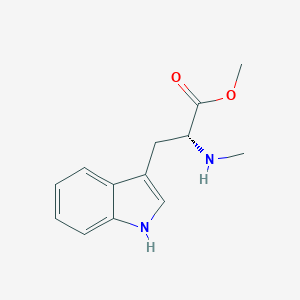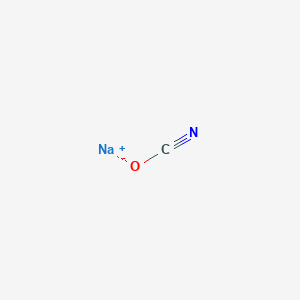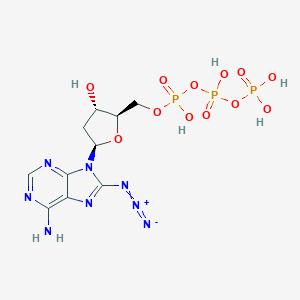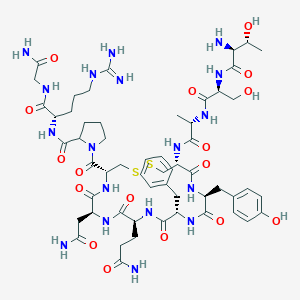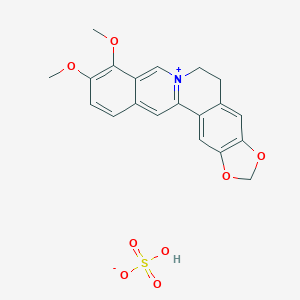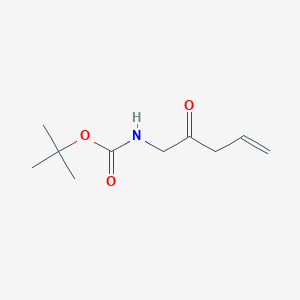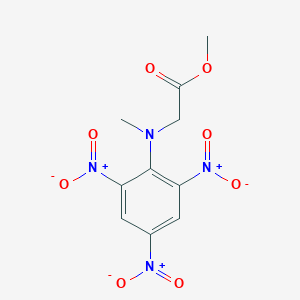
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by a group of chemists led by Alexander Shulgin. TMA-2 is a potent hallucinogen that has been used in scientific research to study the effects of psychedelic drugs on the brain.
Wirkmechanismus
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate alters the activity of neurons in the brain, leading to the psychedelic effects observed.
Biochemische Und Physiologische Effekte
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate in lab experiments is its potency, which allows researchers to study the effects of psychedelic drugs at lower doses. However, one limitation is its potential for abuse, as it is a Schedule I controlled substance in the United States.
Zukünftige Richtungen
For research include exploring the therapeutic potential of psychedelic drugs and developing new drugs with improved safety and efficacy profiles.
Synthesemethoden
The synthesis of Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate involves several steps, including the reaction of methylamine with 2,4,6-trinitrochlorobenzene to form N-methyl-2,4,6-trinitroaniline. This compound is then reacted with ethyl chloroacetate to form methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, which is the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been shown to produce profound changes in consciousness, including altered perceptions, emotions, and thoughts. Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has also been used to study the relationship between serotonin and psychedelic drugs.
Eigenschaften
CAS-Nummer |
118449-80-2 |
|---|---|
Produktname |
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate |
Molekularformel |
C10H10N4O8 |
Molekulargewicht |
314.21 g/mol |
IUPAC-Name |
methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate |
InChI |
InChI=1S/C10H10N4O8/c1-11(5-9(15)22-2)10-7(13(18)19)3-6(12(16)17)4-8(10)14(20)21/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
UCROBFWGBRBUBP-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




